Lipophilicity Comparison Across 4-Aryl Analogs
Among five trans-4-arylpyrrolidine-3-carboxylic acid hydrochloride congeners, the 4-fluorophenyl variant (CAS 1330750-50-9) exhibits the highest calculated LogP of 2.344 . By comparison, the non-fluorinated 4-phenyl analog (CAS 1049755-65-8) has a LogP of 2.205 , the 4-chlorophenyl analog (CAS 1807940-40-4) has a LogP of 2.1494 , the 4-methylphenyl analog (CAS 1423037-43-7) has a LogP of −0.87 , and the 4-methoxyphenyl analog (CAS 1049978-93-9) has a LogP of 1.4116 . The fluorine substitution thus yields a LogP +0.139 higher than the parent phenyl compound and +0.195 higher than the chloro analog—differences that can meaningfully impact passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.344 |
| Comparator Or Baseline | 4-Phenyl analog: LogP 2.205; 4-Chlorophenyl analog: LogP 2.1494; 4-Methylphenyl analog: LogP −0.87; 4-Methoxyphenyl analog: LogP 1.4116 |
| Quantified Difference | ΔLogP = +0.139 (vs. 4-H); +0.195 (vs. 4-Cl); +3.214 (vs. 4-CH₃); +0.932 (vs. 4-OCH₃) |
| Conditions | Calculated LogP values from vendor specification sheets; all hydrochloride salt forms |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability, making the 4-fluoro compound the most suitable choice in this series for CNS-targeted drug discovery where blood-brain barrier penetration is required.
